![molecular formula C14H22N2 B2598314 1-[4-(4-Methyl-piperidin-1-yl)-phenyl]-ethylamine CAS No. 869945-55-1](/img/structure/B2598314.png)
1-[4-(4-Methyl-piperidin-1-yl)-phenyl]-ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[4-(4-Methyl-piperidin-1-yl)-phenyl]-ethylamine” is a chemical compound. It is used in the artificial fibre industry and has excellent applications as solvents and as intermediates for organic synthesis .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by an empirical formula of C14H22N2 and a molecular weight of 218.34 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include an empirical formula of C14H22N2, a molecular weight of 218.34 , and a SMILES string of CC1CCN (CC1)c2ccc (cc2)C ©N .
Wissenschaftliche Forschungsanwendungen
Pharmacological Research
1-[4-(4-Methyl-piperidin-1-yl)-phenyl]-ethylamine is widely studied for its potential pharmacological applications. It is a piperidine derivative, a class known for its significant role in drug design and development. Piperidine derivatives are used in various therapeutic areas, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents .
Neuropharmacology
This compound has shown promise in neuropharmacological studies, particularly in the modulation of neurotransmitter systems. Piperidine derivatives are known to interact with various neurotransmitter receptors and transporters, making them valuable in the treatment of neurological disorders such as schizophrenia, depression, and anxiety .
Anticancer Research
This compound has been investigated for its potential anticancer properties. Piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on various cancer cell lines. These compounds can induce apoptosis and inhibit the growth of cancer cells, making them potential candidates for cancer therapy .
Antimicrobial and Antifungal Applications
The compound is also studied for its antimicrobial and antifungal properties. Piperidine derivatives have shown effectiveness against a wide range of bacterial and fungal pathogens. This makes them useful in developing new antimicrobial agents to combat resistant strains of bacteria and fungi .
Cardiovascular Research
In cardiovascular research, this compound is explored for its potential antihypertensive effects. Piperidine derivatives can act as vasodilators and have been studied for their ability to lower blood pressure and improve cardiovascular health .
Anti-inflammatory and Analgesic Studies
The compound has applications in anti-inflammatory and analgesic research. Piperidine derivatives are known to possess anti-inflammatory properties, which can help in the treatment of inflammatory diseases. Additionally, their analgesic effects make them useful in pain management .
Antiviral Research
This compound is also investigated for its antiviral properties. Piperidine derivatives have shown activity against various viruses, including those causing significant human diseases. This makes them potential candidates for developing new antiviral therapies .
Psychiatric Applications
The compound is studied for its potential use in psychiatric applications. Piperidine derivatives have been found to have antipsychotic effects, making them valuable in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder .
Eigenschaften
IUPAC Name |
1-[4-(4-methylpiperidin-1-yl)phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-11-7-9-16(10-8-11)14-5-3-13(4-6-14)12(2)15/h3-6,11-12H,7-10,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSCIOBPDLQSBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2598231.png)
![[3-Methyl-4-(morpholine-4-carbonyl)piperazin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2598234.png)
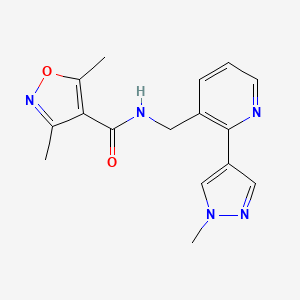
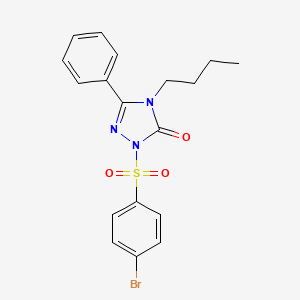
![Ethyl 2-[(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetate](/img/structure/B2598239.png)
![4'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2598240.png)
![2-[2-(4-methoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B2598241.png)
![N-(4-fluorophenyl)-1-[3-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2598243.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B2598245.png)

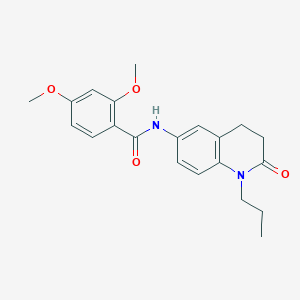
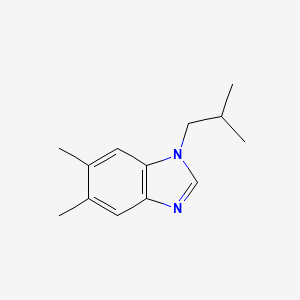
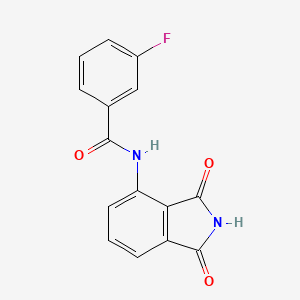
![2-cyclopropyl-6-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B2598253.png)